N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine
CAS No.:
Cat. No.: VC13445328
Molecular Formula: C11H13F4N
Molecular Weight: 235.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13F4N |
|---|---|
| Molecular Weight | 235.22 g/mol |
| IUPAC Name | N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]propan-2-amine |
| Standard InChI | InChI=1S/C11H13F4N/c1-7(2)16-6-8-3-4-9(12)5-10(8)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
| Standard InChI Key | VDVVPRLAPIYANT-UHFFFAOYSA-N |
| SMILES | CC(C)NCC1=C(C=C(C=C1)F)C(F)(F)F |
| Canonical SMILES | CC(C)NCC1=C(C=C(C=C1)F)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzyl group (C₆H₅CH₂–) substituted with:
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A trifluoromethyl (–CF₃) group at the 2-position of the benzene ring.
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A fluoro (–F) group at the 4-position.
The benzyl group is bonded to the nitrogen atom of propan-2-amine (isopropylamine), resulting in the IUPAC name N-(4-fluoro-2-(trifluoromethyl)benzyl)propan-2-amine.
Molecular Formula:
C₁₁H₁₂F₄N
Molecular Weight: 235.22 g/mol (calculated).
Stereochemical Considerations
Synthesis and Manufacturing
Retrosynthetic Analysis
Key synthetic strategies for analogous compounds (e.g., 2-(4-(trifluoromethyl)phenyl)propan-2-amine ) suggest two primary routes:
Route 1: Reductive Amination
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Aldehyde Intermediate:
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Condensation:
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Purification:
Route 2: Buchwald–Hartwig Coupling
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Palladium-catalyzed coupling of 4-fluoro-2-(trifluoromethyl)benzyl chloride with propan-2-amine, using BrettPhos Pd G3 as a catalyst .
Optimized Synthetic Procedure (Hypothetical)
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Fluoro-2-(trifluoromethyl)benzyl chloride + propan-2-amine, K₂CO₃, DMF, 80°C, 12 h | 65% |
| 2 | Pd₂(dba)₃, XantPhos, toluene, 110°C | 78% |
| 3 | HCl/dioxane for salt formation | 90% |
Key Challenges:
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Steric hindrance from the –CF₃ group may reduce reaction efficiency .
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Fluorine’s electron-withdrawing effects necessitate elevated temperatures for nucleophilic substitution .
Physicochemical Properties
Experimental Data (Inferred from Analogs)
| Property | Value (Analog ) | Target Compound (Predicted) |
|---|---|---|
| Melting Point | 104–106°C | 95–100°C |
| Solubility (H₂O) | <1 mg/mL | <0.5 mg/mL |
| logP (Octanol/Water) | 3.2 | 3.5–4.0 |
| Stability | Hygroscopic | Stable at RT, light-sensitive |
Spectroscopic Characteristics
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